Cas no 91109-84-1 (D-Streptamine, 4-O-(3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl)-2-deoxy-, (2S-cis)-, sulfate (1:2) (salt))
91109-84-1 structure
Product Name:D-Streptamine, 4-O-(3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl)-2-deoxy-, (2S-cis)-, sulfate (1:2) (salt)
Numero CAS:91109-84-1
MF:C12H26N4O8S
MW:386.421842098236
CID:806412
PubChem ID:3086324
Update Time:2025-04-19
D-Streptamine, 4-O-(3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl)-2-deoxy-, (2S-cis)-, sulfate (1:2) (salt) Proprietà chimiche e fisiche
Nomi e identificatori
-
- D-Streptamine, 4-O-(3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl)-2-deoxy-, (2S-cis)-, sulfate (1:2) (salt)
- (1S,2R,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]cyclohexane-1,2-diol,sulfuric acid
- sisamine
- 91109-84-1
- DTXSID70919953
- (1S,2R,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]cyclohexane-1,2-diol;sulfuric acid
- Sulfuric acid--4,6-diamino-3-{[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy}cyclohexane-1,2-diol (1/1)
-
- Inchi: 1S/C12H24N4O4.H2O4S/c13-4-5-1-2-6(14)12(19-5)20-11-8(16)3-7(15)9(17)10(11)18;1-5(2,3)4/h1,6-12,17-18H,2-4,13-16H2;(H2,1,2,3,4)/t6-,7-,8+,9+,10-,11-,12-;/m1./s1
- Chiave InChI: NAFTYMWTOKXNNB-HKCUEWFLSA-N
- Sorrisi: S(=O)(=O)(O)O.O([C@@H]1[C@@H](CC=C(CN)O1)N)[C@H]1[C@@H]([C@H]([C@@H](C[C@@H]1N)N)O)O
Proprietà calcolate
- Massa esatta: 386.147
- Massa monoisotopica: 386.147
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 8
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 25
- Conta legami ruotabili: 3
- Complessità: 449
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 7
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: niente
- Superficie polare topologica: 246Ų
Proprietà sperimentali
- Punto di ebollizione: 486.6°Cat760mmHg
- Punto di infiammabilità: 248.1°C
D-Streptamine, 4-O-(3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl)-2-deoxy-, (2S-cis)-, sulfate (1:2) (salt) Letteratura correlata
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
91109-84-1 (D-Streptamine, 4-O-(3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl)-2-deoxy-, (2S-cis)-, sulfate (1:2) (salt)) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso